1-(3,4-diethoxyphenyl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(3,4-Diethoxyphenyl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and an N-methylmethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxyphenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 3,4-diethoxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Diethoxyphenyl)-N-methylmethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Diethoxyphenyl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and activity at various targets are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.
1-(3,4-Dimethoxyphenyl)-N-methylmethanamine: A closely related compound with similar structural features.
Uniqueness
1-(3,4-Diethoxyphenyl)-N-methylmethanamine hydrochloride is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may provide different steric and electronic effects compared to methoxy groups, leading to distinct properties and applications.
Properties
IUPAC Name |
1-(3,4-diethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-14-11-7-6-10(9-13-3)8-12(11)15-5-2;/h6-8,13H,4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGZJOPVZHRHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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